
4-Amino-3-(dimethylamino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3-(dimethylamino)benzoic acid is an organic compound that belongs to the class of aminobenzoic acids. It is characterized by the presence of both an amino group and a dimethylamino group attached to a benzene ring, along with a carboxylic acid group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(dimethylamino)benzoic acid typically involves the nitration of 3-(dimethylamino)benzoic acid followed by reduction. The nitration process introduces a nitro group to the benzene ring, which is subsequently reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the catalytic hydrogenation of the nitro compound using palladium on carbon as a catalyst. This method ensures high yields and purity of the final product.
化学反応の分析
Types of Reactions
4-Amino-3-(dimethylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron and hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted benzoic acids, depending on the specific reagents and conditions used.
科学的研究の応用
4-Amino-3-(dimethylamino)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as an inhibitor of ultraviolet-mediated damage to skin.
Medicine: It is explored for its potential therapeutic applications, including its use in sunscreen formulations to protect against UV radiation.
Industry: The compound is used in the production of various chemical products, including pharmaceuticals and cosmetics.
作用機序
The mechanism of action of 4-Amino-3-(dimethylamino)benzoic acid involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes. For example, it may inhibit the activity of enzymes involved in the synthesis of folate, which is essential for DNA synthesis and repair.
類似化合物との比較
Similar Compounds
4-Aminobenzoic acid:
N,N-Dimethyl-4-aminobenzoic acid: Similar in structure but with different functional groups attached to the benzene ring.
Uniqueness
4-Amino-3-(dimethylamino)benzoic acid is unique due to the presence of both an amino group and a dimethylamino group on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
4-amino-3-(dimethylamino)benzoic acid |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)8-5-6(9(12)13)3-4-7(8)10/h3-5H,10H2,1-2H3,(H,12,13) |
InChIキー |
OUPPBZSJFBJGFK-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(C=CC(=C1)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



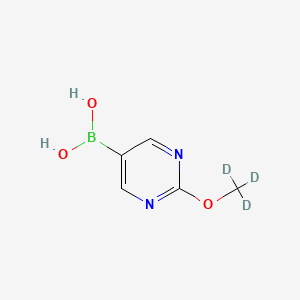
![(1S,6S,7R)-7-hydroxy-6-methyl-5-oxo-1-(propan-2-yl)-hexahydropyrrolo[1,2-c][1,3]oxazole-7a-carbaldehyde](/img/structure/B15051731.png)
![[(2-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B15051732.png)

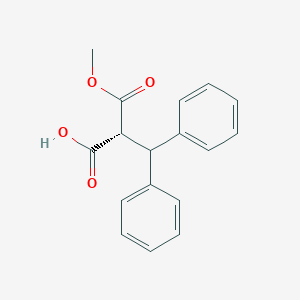
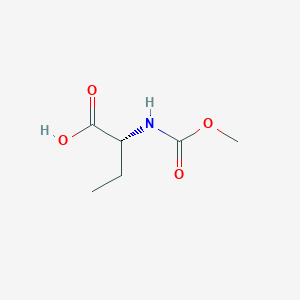
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B15051752.png)

![(1S,3S,5S)-2-Azabicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B15051771.png)
![(1S,3S,4R)-3-[(2-methylpropoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15051783.png)
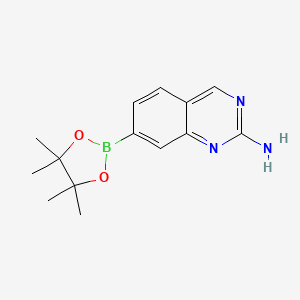
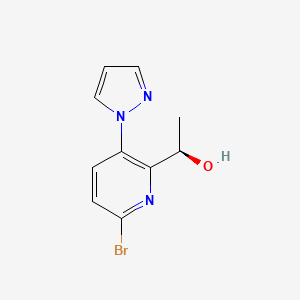
![[(4-fluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B15051797.png)
